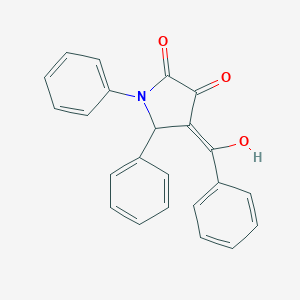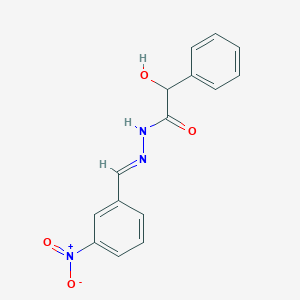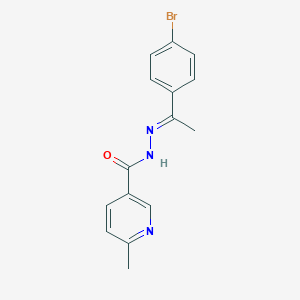
3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene, also known as BrNPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazenes, which are known for their ability to undergo photochemical reactions and release nitrogen gas. BrNPT has been shown to exhibit interesting properties such as photochromism, fluorescence, and phototoxicity, making it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene is dependent on its photochemical properties. Upon exposure to light, this compound can undergo photoisomerization or photooxidation, leading to the generation of reactive species such as singlet oxygen or free radicals. These reactive species can cause damage to cellular components, leading to cell death or other biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In photochromic materials, this compound has no known biological effects. In fluorescent probes, the conjugation of this compound with a biomolecule can affect its biological activity. In photodynamic therapy, the concentration of this compound used can affect its selectivity and efficacy in inducing cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene in lab experiments include its well-established synthesis method, its photochemical properties, and its potential applications in various fields of research. The limitations of using this compound include its potential toxicity, its sensitivity to light and other environmental factors, and the need for specialized equipment and expertise to handle and analyze its photochemical properties.
Orientations Futures
For research on 3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene include the development of new synthesis methods and modifications to improve its properties and applications. The use of this compound in photochromic materials, fluorescent probes, and photodynamic therapy could be further explored to optimize its performance and selectivity. The potential for using this compound in other fields of research, such as materials science and catalysis, could also be investigated. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields of science.
Méthodes De Synthèse
The synthesis of 3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene involves the reaction of 2-bromoaniline and 4-nitrobenzene diazonium salt in the presence of a reducing agent such as sodium sulfite. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The synthesis of this compound has been well-established in the literature, and several modifications have been reported to improve the yield and purity of the product.
Applications De Recherche Scientifique
3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene has been used in several scientific research applications, including photochromic materials, fluorescent probes, and photodynamic therapy. In photochromic materials, this compound can undergo reversible photoisomerization upon exposure to light, leading to a change in color or optical properties. This property has been exploited in the development of photochromic coatings, sensors, and optical data storage devices.
In fluorescent probes, this compound can be used as a molecular probe for imaging biological systems. By conjugating this compound with a biomolecule of interest, such as a protein or DNA, the resulting conjugate can be used to visualize the localization and dynamics of the biomolecule in living cells. This application has been demonstrated in several studies, including the imaging of protein-protein interactions and DNA damage.
In photodynamic therapy, this compound can be used as a photosensitizer to induce cell death in cancer cells. Upon exposure to light, this compound can generate reactive oxygen species that can cause damage to cellular components, leading to cell death. This application has shown promising results in preclinical studies, and further research is needed to evaluate its potential for clinical use.
Propriétés
Formule moléculaire |
C12H9BrN4O2 |
|---|---|
Poids moléculaire |
321.13 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C12H9BrN4O2/c13-11-3-1-2-4-12(11)15-16-14-9-5-7-10(8-6-9)17(18)19/h1-8H,(H,14,15) |
Clé InChI |
HAJLRFNHJKMKMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |
SMILES canonique |
C1=CC=C(C(=C1)N=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)




![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)
